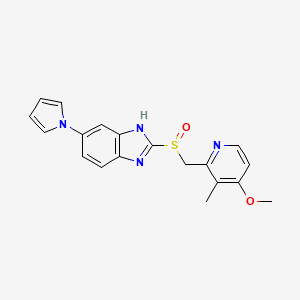

Ilaprazole

描述

Ilaprazole is a proton pump inhibitor used in the treatment of dyspepsia, peptic ulcer disease, gastroesophageal reflux disease, and duodenal ulcer . It is known for its ability to inhibit gastric acid secretion by targeting the H+/K+ ATPase enzyme in the stomach lining . This compound is available in various strengths, including 5, 10, and 20 milligrams .

准备方法

Synthetic Routes and Reaction Conditions

Ilaprazole is synthesized through a series of chemical reactions involving the formation of a thioether intermediate . The synthetic route typically involves the following steps:

Formation of the Thioether Intermediate: This step involves the reaction of 4-methoxy-3-methyl-2-pyridinylmethyl chloride with sodium sulfide to form the thioether intermediate.

Oxidation: The thioether intermediate is then oxidized using hydrogen peroxide to form the sulfoxide derivative.

Cyclization: The sulfoxide derivative undergoes cyclization with 1H-pyrrole-1-carboxamide to form this compound.

Industrial Production Methods

The industrial production of this compound involves the same synthetic route but on a larger scale. The process is optimized to ensure high yield, low cost, and minimal environmental impact. The method does not require special equipment and avoids the use of toxic solvents like chloroform .

化学反应分析

Types of Reactions

Ilaprazole undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized by hydrogen peroxide, leading to the formation of degradation products.

Reduction: The sulfoxide group in this compound can be reduced back to the thioether form under certain conditions.

Substitution: This compound can undergo substitution reactions, particularly at the pyridine and benzimidazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various degradation products and intermediates that can be further processed to obtain this compound .

科学研究应用

Ilaprazole is a proton pump inhibitor (PPI) that has a variety of applications, mainly related to the treatment of acid-related disorders, but also showing promise in cancer research .

Clinical Applications

- Duodenal Ulcers this compound is effective and safe for treating duodenal ulcers. Clinical trials have shown that this compound (10 mg/day) is as effective as omeprazole (20 mg/day) in healing duodenal ulcers, with similar side effects . A meta-analysis of randomized controlled trials also supports that this compound is a highly effective PPI for duodenal ulcers, especially in Asian populations . At week 4, the ulcer healing rates were 93.0% in the this compound group versus 90.8% in the omeprazole group .

- Gastroesophageal Reflux Disease (GERD) this compound has been studied for its effectiveness in treating GERD. A prospective study evaluated this compound (20 mg daily for 4 weeks) in patients with GERD, showing its potential in relieving symptoms .

- Peptic Ulcer Bleeding: Intermittent infusion of this compound sodium is effective and safe in preventing rebleeding in patients with peptic ulcer bleeding after successful endoscopic hemostasis .

- Pharmacokinetic Interactions: this compound may interact with other drugs. For example, it has a limited effect on the pharmacodynamics of clopidogrel, suggesting that the interaction may not be clinically significant . Additionally, the H pylori eradication therapy with clarithromycin, amoxicillin and this compound may cause pharmacokinetic interactions that decrease the amount of this compound .

Scientific Research Applications

- Anti-tumor activities: this compound has demonstrated anti-tumor activities by inhibiting TOPK-specific kinase function. In vitro studies showed that this compound inhibited TOPK activities in various cancer cell lines, including HCT116, ES-2, A549, and SW1990 . this compound at 50 μM induced 32.03% (HCT116) and 7.62% (ES-2) apoptotic death compared with 2% of the control . An in vivo study with HCT116 colon tumor-bearing mice showed that this compound effectively suppressed cancer growth .

- Metabolite Identification: Research has identified new in vivo metabolites of this compound in rat plasma, which may help in understanding its metabolism and activity . Twelve in vivo metabolites were detected in rat plasma and six new metabolites of this compound, including one reductive metabolite with sulfide (M3), two hydroxylated metabolites with sulfoxide (M7and M8), and three oxidative metabolites with sulfone (M9, M11, and M12), were identified . In silico prediction indicates that all the new metabolites showed the potential ability to inhibit H+/K+-ATPase activity .

作用机制

Ilaprazole exerts its effects by selectively and irreversibly inhibiting the H+/K+ ATPase enzyme in gastric parietal cells . This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, this compound effectively reduces gastric acid secretion, providing relief from acid-related disorders .

相似化合物的比较

Ilaprazole is compared with other proton pump inhibitors such as omeprazole, esomeprazole, and lansoprazole . Some of the unique features of this compound include:

Extended Plasma Half-Life: This compound has a longer plasma half-life compared to other proton pump inhibitors, leading to prolonged acid suppression.

Similar Compounds

- Omeprazole

- Esomeprazole

- Lansoprazole

- Rabeprazole

- Pantoprazole

This compound stands out due to its unique pharmacokinetic and pharmacodynamic properties, making it a valuable option for the treatment of gastric acid-related disorders.

生物活性

Ilaprazole is a novel proton pump inhibitor (PPI) that has garnered attention for its therapeutic potential in treating various gastrointestinal conditions, including peptic ulcer disease and gastroesophageal reflux disease (GERD). This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical efficacy, supported by data tables and relevant case studies.

This compound operates primarily by inhibiting the H+/K+-ATPase enzyme in gastric parietal cells. This inhibition effectively reduces gastric acid secretion, providing relief from acid-related disorders. The compound has demonstrated an IC50 value of approximately 6.0 μM for H+/K+-ATPase inhibition, indicating its potency in this regard .

Additionally, this compound has been identified as a selective inhibitor of T-Lymphoid Oncogene Kinase (TOPK), a protein associated with cancer cell proliferation. Studies have shown that this compound can induce apoptosis in cancer cell lines such as HCT116 and ES-2 by activating caspases and cleaving poly-(ADP-ribose) polymerase (PARP) .

Pharmacokinetics

Recent population pharmacokinetic modeling studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. In a study involving 58 subjects (48 healthy individuals and 10 patients with duodenal ulcers), various dosing regimens were tested to assess plasma concentration levels over time. The results indicated substantial variability in pharmacokinetic parameters among subjects .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Volume of Distribution | 0.5–1.0 L/kg |

| Clearance | 0.5–1.5 L/h |

| Half-life | 6–8 hours |

| Bioavailability | ~50% |

Metabolism and Excretion

This compound undergoes extensive hepatic metabolism, with several metabolites identified in vivo. A study reported the detection of twelve metabolites in rat plasma after oral administration, including hydroxylated and oxidative forms . The metabolic pathway suggests that this compound is primarily processed by cytochrome P450 enzymes.

Table 2: Identified Metabolites of this compound

| Metabolite | Type | Description |

|---|---|---|

| M3 | Reductive | Contains sulfide |

| M7, M8 | Hydroxylated | Sulfoxide derivatives |

| M9, M11, M12 | Oxidative | Sulfone derivatives |

Clinical Efficacy

This compound has been evaluated for its efficacy in treating duodenal ulcers and H. pylori eradication therapy. A meta-analysis showed that this compound was highly effective compared to other PPIs, achieving an overall healing rate of approximately 89.7% in duodenal ulcer patients .

Case Study: H. pylori Eradication

In a clinical trial involving 254 patients diagnosed with H. pylori infection, a treatment regimen including this compound demonstrated superior eradication rates compared to standard therapies. The study compared a 10-day treatment duration against a control group receiving a standard 7-day regimen:

- Control Group (7 days) : Eradication rate of 65.4%

- Test Group (10 days) : Eradication rate of 74.8% (P = .027)

These findings suggest that extending the treatment duration may enhance therapeutic outcomes .

Safety Profile

The safety profile of this compound has been assessed across multiple studies. Overall adverse effects were reported at rates lower than those associated with other PPIs, with significant differences noted in some cases . The most common side effects included gastrointestinal disturbances but were generally mild and transient.

常见问题

Basic Research Questions

Q. What experimental design principles are critical for pharmacokinetic studies of Ilaprazole in human plasma?

- Methodological Answer : Pharmacokinetic studies require validated LC-MS/MS methods for precise quantification of this compound and its metabolites. Key steps include:

- Sample preparation : Protein precipitation with methanol or acetonitrile to isolate analytes .

- Chromatographic conditions : Use C18 columns with mobile phases (e.g., 0.1% formic acid in water and acetonitrile) to achieve baseline separation .

- Validation parameters : Assess linearity (1–500 ng/mL), accuracy (85–115%), and intra-/inter-day precision (<15% RSD) per ICH guidelines .

- Data Table :

| Parameter | Value Range | Reference Method |

|---|---|---|

| Linearity | 1–500 ng/mL | LC-MS/MS |

| Recovery Rate | 85–95% | LC-MS/MS |

| LOD/LOQ | 0.3 ng/mL / 1 ng/mL | UPLC |

Q. How to develop a stability-indicating HPLC method for this compound in combined dosage forms?

- Methodological Answer : Follow Quality by Design (QbD) principles:

- Critical Quality Attributes (CQAs) : Select parameters like retention time, peak symmetry, and resolution .

- Design of Experiments (DoE) : Use software (e.g., Design Expert) to optimize mobile phase composition (e.g., phosphate buffer:acetonitrile 60:40) and flow rate (1.0 mL/min) .

- Forced degradation : Expose this compound to heat, light, and acidic/alkaline conditions to validate method specificity .

Q. What protocols ensure reliable assessment of this compound’s acid-suppression efficacy in preclinical models?

- Methodological Answer :

- Animal models : Use rats with ethanol-induced gastric lesions or pylorus ligation to measure pH elevation and ulcer index reduction .

- Dosage : Administer 10–20 mg/kg this compound orally; compare with omeprazole as a positive control .

- Endpoint measurement : Analyze gastric juice pH via pH meters and histopathology for mucosal damage .

Advanced Research Questions

Q. How to resolve contradictions in reported bioavailability data for this compound across studies?

- Methodological Answer : Conduct meta-analysis with sensitivity testing:

- Data harmonization : Standardize variables (e.g., fasting vs. fed states, CYP2C19 genotype stratification) .

- Statistical models : Use mixed-effects models to account for inter-study variability and publication bias .

- In vitro-in vivo correlation (IVIVC) : Compare dissolution profiles with clinical pharmacokinetic data to identify formulation-driven discrepancies .

Q. What mechanistic studies elucidate this compound’s enantiomer-specific pharmacodynamics?

- Methodological Answer :

- Stereoselective synthesis : Separate this compound enantiomers via chiral chromatography (e.g., Chiralpak AD-H column) .

- Receptor binding assays : Use H+/K+-ATPase isoforms from gastric parietal cells to measure inhibition constants (Ki) for each enantiomer .

- Molecular dynamics simulations : Model enantiomer interactions with proton pump active sites to explain potency differences .

Q. How to design a robust comparative effectiveness study between this compound and other PPIs?

- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Population : Enroll CYP2C19 poor metabolizers to minimize genetic variability .

- Outcome measures : Use 24-hour intragastric pH monitoring and healing rates of erosive esophagitis at 8 weeks .

- Statistical power : Calculate sample size (n=200/group) to detect ≥10% efficacy difference (α=0.05, β=0.2) .

Q. What analytical strategies address cross-reactivity in this compound assays with co-administered drugs?

- Methodological Answer :

- Method specificity : Test interference from common drugs (e.g., domperidone) using spiked plasma samples .

- Column switching : Employ dual-column HPLC systems to separate this compound from metabolites and interferents .

- Mass spectrometry : Use multiple reaction monitoring (MRM) transitions unique to this compound (e.g., m/z 346→198) .

Q. Data Contradiction & Validation

Q. How to validate conflicting reports on this compound’s long-term safety profile?

- Methodological Answer :

- Post-marketing surveillance : Analyze pharmacovigilance databases (e.g., FAERS) for adverse event signals (e.g., hypomagnesemia) .

- Preclinical toxicology : Conduct 52-week rodent studies with endpoints like renal function tests and bone density measurements .

- Risk-benefit analysis : Use decision-tree models to weigh efficacy against rare adverse events .

Q. Tables for Key Parameters

Table 1: Comparative Pharmacokinetic Parameters of this compound vs. Omeprazole

| Parameter | This compound (20 mg) | Omeprazole (20 mg) | Method |

|---|---|---|---|

| Tmax (h) | 3.2 ± 0.8 | 2.1 ± 0.6 | LC-MS/MS |

| AUC₀–∞ (ng·h/mL) | 4500 ± 1200 | 3200 ± 900 | LC-MS/MS |

| Half-life (h) | 4.5 ± 1.2 | 1.2 ± 0.3 | UPLC |

属性

IUPAC Name |

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRXCXABAPSOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870115 | |

| Record name | Ilaprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172152-36-2 | |

| Record name | Ilaprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172152-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ilaprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ilaprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11964 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ilaprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILAPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776Q6XX45J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。